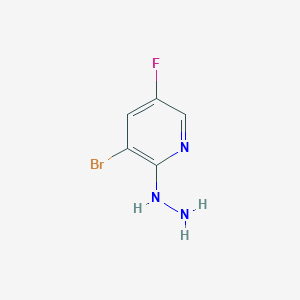

3-Bromo-5-fluoro-2-hydrazinylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. rsc.orgnih.gov Its structural similarity to benzene, combined with the electronic influence of the nitrogen atom, confers a distinct set of properties. The nitrogen atom's basicity improves the water solubility of molecules, a desirable trait for pharmaceutical candidates. rsc.org

Pyridine scaffolds are found in a vast array of natural products, including alkaloids and vitamins, and are integral to numerous FDA-approved drugs. rsc.orgresearchgate.net This prevalence has earned pyridine the designation of a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds. nih.govthieme-connect.com The pyridine ring is not merely a passive carrier of functional groups; its electron-deficient nature influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. rsc.org This inherent reactivity, coupled with its ability to engage in various intermolecular interactions, makes the pyridine scaffold a highly sought-after component in drug design and the synthesis of functional materials. rsc.orgbldpharm.com

The Unique Role of Hydrazine (B178648) Functionality in Chemical Synthesis and Derivatization

Hydrazine (N₂H₄) and its organic derivatives are powerful reagents in chemical synthesis, primarily due to the nucleophilicity of the adjacent nitrogen atoms. nih.govnih.gov This functionality is a key player in forming carbon-nitrogen bonds and constructing various heterocyclic systems. google.com A classic application is the Wolff-Kishner reduction, where a hydrazine derivative converts a carbonyl group into a methylene (B1212753) group. nih.gov

More significantly, hydrazines react readily with aldehydes and ketones to form hydrazones. nih.govsynquestlabs.com These hydrazones are not merely stable products but are versatile intermediates in their own right, participating in reactions like the Shapiro and Bamford-Stevens reactions to form vinyl compounds. nih.gov The hydrazine moiety is also a critical precursor for synthesizing nitrogen-containing heterocycles such as pyrazoles and triazoles, a common strategy in medicinal chemistry to develop new therapeutic agents. nih.gov The reactivity of the hydrazine group can be modulated by the substituents attached to it, allowing for a wide range of chemical transformations. nih.gov

Positioning of 3-Bromo-5-fluoro-2-hydrazinylpyridine within the Landscape of Substituted Pyridine Derivatives

This compound is a polysubstituted pyridine that combines the features of the pyridine scaffold with the distinct reactivities of its three substituents: a bromo group, a fluoro group, and a hydrazinyl group. This specific arrangement of functional groups makes it a highly strategic intermediate in multi-step synthesis.

The hydrazine group at the 2-position is the most reactive site for many transformations, particularly cyclization reactions. It serves as a nucleophilic handle to build fused ring systems, such as triazolopyridines, by reacting with appropriate electrophiles. nih.govthieme-connect.com

The halogen atoms at the 3- and 5-positions provide orthogonal sites for further functionalization. The bromine atom at the 3-position is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon- or heteroatom-based substituents. guidechem.com The fluorine atom at the 5-position, while generally less reactive than bromine in cross-coupling, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the carbon to which it is attached susceptible to attack by nucleophiles, enabling displacement of the fluoride (B91410) ion under relatively mild conditions.

This trifunctional pattern—a nucleophilic center for heterocycle formation and two distinct electrophilic handles for substitution—positions this compound as a versatile platform for creating complex, highly decorated pyridine-based molecules.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₅BrFN₃ | 206.02 | 1379360-21-0 synquestlabs.com |

| 3-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 407-20-5 |

| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 4930-98-7 sigmaaldrich.com |

| 5-Bromo-2-hydrazinopyridine | C₅H₆BrN₃ | 188.03 | 77992-44-0 sigmaaldrich.com |

| 3-Bromo-5-hydroxypyridine | C₅H₄BrNO | 174.00 | 74115-13-2 sigmaaldrich.com |

Note: Data sourced from chemical supplier and database information. The properties of the specific target compound are based on available data, which may be limited.

Overview of Key Academic Research Trajectories for this compound

While specific academic publications detailing the synthesis and application of this compound are not prevalent, its primary research trajectory can be inferred from established synthetic methodologies for related compounds. The principal application for this molecule is as a key intermediate in the synthesis of fused heterocyclic systems, particularly rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines and related structures.

The general synthetic route involves the reaction of a 2-hydrazinylpyridine with a one-carbon electrophile (such as an orthoester or a carboxylic acid derivative) to construct the fused triazole ring. In the case of this compound, this cyclization would yield a 6-bromo-8-fluoro- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine core.

This resulting bicyclic system is of significant interest in medicinal chemistry. The bromo and fluoro substituents remain intact during the triazole formation, serving as valuable handles for late-stage functionalization. This allows for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies. For instance, the bromine atom can be subsequently modified via cross-coupling reactions to explore how different substituents at the 6-position affect biological activity. This strategy is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's properties to optimize its efficacy and selectivity for a biological target. nih.gov Therefore, the key research trajectory for this compound is its role as a foundational block for building complex, polyfunctionalized triazolopyridine derivatives for evaluation in pharmaceutical and agrochemical research. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

(3-bromo-5-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNHGHBNJFIQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695053 | |

| Record name | 3-Bromo-5-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379360-21-0 | |

| Record name | 3-Bromo-5-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches for the Synthesis of 2-Hydrazinylpyridine Derivatives

The formation of 2-hydrazinylpyridine derivatives is a cornerstone of many synthetic pathways. These strategies often involve the reaction of a suitably substituted pyridine (B92270) with a hydrazine (B178648) source.

Nucleophilic Displacement Reactions for Halogenated Pyridine Hydrazines

A primary and effective method for synthesizing 2-hydrazinylpyridine derivatives is through nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com In this process, a halogen atom on the pyridine ring, typically at the 2-position, is displaced by a nucleophile, in this case, hydrazine. youtube.com The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the ring towards nucleophilic attack. youtube.com The general mechanism involves the addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (the halide). masterorganicchemistry.com

The reaction of a pyridine halide with hydrazine hydrate (B1144303) is a common practice. google.comgoogle.com To drive the reaction to completion, an excess of hydrazine hydrate is often employed. google.com The choice of solvent can also play a crucial role in the reaction's efficiency.

Influence of Halogenation Patterns (Bromine and Fluorine) on Synthetic Pathway Selection

The nature and position of halogen substituents on the pyridine ring significantly influence the synthetic strategy. The presence of electron-withdrawing groups, such as fluorine and bromine, enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

In the context of 3-Bromo-5-fluoro-2-hydrazinylpyridine, the fluorine atom at the 5-position and the bromine atom at the 3-position both contribute to activating the 2-position for nucleophilic displacement. Fluorine is a particularly effective activating group in nucleophilic aromatic substitution reactions due to its high electronegativity. youtube.com This electronic effect makes the carbon atom at the 2-position more electron-deficient and thus a better target for the incoming hydrazine nucleophile.

Catalytic Systems and Promoters in 2-Hydrazinylpyridine Formation

While many nucleophilic displacement reactions with hydrazine can proceed without a catalyst, certain systems can be employed to enhance reaction rates and yields. Palladium-catalyzed amination reactions have been developed for the synthesis of protected pyridylhydrazine derivatives. nih.gov These methods utilize chelating phosphine (B1218219) ligands in conjunction with a palladium catalyst to couple 2-pyridyl chlorides, bromides, and triflates with hydrazine derivatives. nih.gov

Additionally, in some synthetic schemes, the use of an acid-binding agent can promote the reaction by neutralizing the acid generated during the reaction, thus pushing the equilibrium towards product formation. google.com

Process Optimization for Enhanced Reaction Efficiency and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired 2-hydrazinylpyridine derivative. Key parameters that are often fine-tuned include reaction temperature, reaction time, and the choice of solvent.

For instance, in the synthesis of 2-hydrazinylpyridine derivatives from pyridine halides and hydrazine hydrate, the reaction may be carried out under reflux conditions to ensure a sufficient reaction rate. google.com The molar ratio of the reactants is also a critical factor; using an excess of hydrazine hydrate can help to ensure the complete consumption of the starting pyridine halide. google.com

Post-reaction workup and purification are also essential steps. This can involve filtration to remove any solid byproducts, followed by extraction and recrystallization to obtain the final product in high purity.

Identification and Preparation of Essential Precursor Compounds for this compound

Accessing Substituted 2-Halopyridines

A variety of substituted 2-halopyridines serve as key starting materials. Their synthesis often involves multi-step procedures, including halogenation and diazotization reactions.

3-Bromo-5-fluoropyridine: The synthesis of this precursor can be achieved through several routes. One method involves the diazotization of 3-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to introduce the fluorine atom. biosynth.com Another approach is the direct bromination of 5-fluoropyridine.

2-Chloro-5-bromopyridine and 3-Bromo-2-chloropyridine: These dihalogenated pyridines are also valuable precursors. Their synthesis typically involves the halogenation of corresponding aminopyridines or hydroxypyridines.

3-Bromo-5-chloro-2-fluoropyridine: The preparation of this trifunctional pyridine can be accomplished via a Sandmeyer reaction starting from 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com

The following table summarizes some of the key precursor compounds and their synthetic access.

| Precursor Compound | Starting Material(s) | Key Reaction Type(s) |

| 3-Bromo-5-fluoropyridine | 3-Amino-5-bromopyridine or 5-Fluoropyridine | Diazotization, Halogenation |

| 2-Chloro-5-bromopyridine | 5-Bromopyridin-2-amine | Diazotization, Sandmeyer Reaction |

| 3-Bromo-2-chloropyridine | 3-Bromopyridin-2-amine | Diazotization, Sandmeyer Reaction |

| 3-Bromo-5-chloro-2-fluoropyridine | 5-Chloro-3-fluoropyridin-2-amine | Diazotization, Sandmeyer Reaction |

Regioselective Functionalization Strategies for Pyridine Scaffolds

The synthesis of this compound is a study in regioselectivity. The key transformation is the displacement of a leaving group by hydrazine, which requires careful control to ensure the desired isomer is formed. The starting material for such a synthesis would typically be a 2,3-dibromo-5-fluoropyridine (B1324267) or a 2-chloro-3-bromo-5-fluoropyridine.

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents. The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density at the α (2- and 6-) and γ (4-) positions, making them more susceptible to nucleophilic attack compared to the β (3- and 5-) positions. uoanbar.edu.iq

In a potential precursor like 2-chloro-3-bromo-5-fluoropyridine, the relative reactivity of the halogens towards nucleophilic substitution is a key consideration. Generally, in SNAr reactions, the order of reactivity for halogens as leaving groups is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by a more electron-withdrawing substituent that can better stabilize the negative charge in the Meisenheimer intermediate. Fluorine's high electronegativity makes it the most activating group in this context. nih.gov

However, the position of the substituents also plays a crucial role. For the synthesis of this compound, the hydrazinyl group needs to be introduced at the 2-position. This can be achieved by starting with a precursor that has a good leaving group at the 2-position, such as a chlorine or fluorine atom. The presence of the electron-withdrawing fluorine atom at the 5-position and the bromine atom at the 3-position further activates the 2-position for nucleophilic attack.

A plausible synthetic route would involve the reaction of a 2-halo-3-bromo-5-fluoropyridine with hydrazine hydrate. google.comgoogle.com The choice of solvent and reaction conditions can influence the yield and purity of the product. The use of an excess of hydrazine hydrate is a common strategy to favor the formation of the mono-hydrazinyl product and prevent the formation of undesired dimers. researchgate.net

To illustrate the synthetic approach, consider the following generalized reaction scheme starting from a hypothetical 2-chloro-3-bromo-5-fluoropyridine:

Reaction Scheme: Synthesis of this compound

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chloro-3-bromo-5-fluoropyridine | Chloro group at the 2-position is a good leaving group for SNAr. |

| Reagent | Hydrazine hydrate (excess) | Nucleophile for the substitution reaction; excess minimizes dimer formation. researchgate.net |

| Solvent | Ethanol, propanol, or water | Polar protic solvents can facilitate the reaction. google.commdpi.com |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Typically not required | The pyridine ring is sufficiently activated by the substituents. |

| Product Isolation | Filtration or extraction | Standard workup procedures for isolating solid organic products. |

Sustainable Synthesis Considerations for Halogenated Hydrazinylpyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated hydrazinylpyridines. nih.gov These considerations aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of compounds like this compound, several sustainable strategies can be considered:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint. mdpi.com Some reactions involving hydrazine hydrate can be effectively carried out in aqueous media. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. nih.gov It can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov This technique could be applied to the SNAr reaction between the halogenated pyridine precursor and hydrazine.

Catalyst Selection: While the synthesis of this compound may not strictly require a catalyst, related pyridine functionalizations often do. The move towards using non-toxic, earth-abundant metal catalysts or even organocatalysts is a key aspect of sustainable chemistry. biosynce.com

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | Volatile organic solvents (e.g., toluene, THF) | Water, ethanol, PEG, or solvent-free conditions mdpi.comnih.gov |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation nih.gov |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Waste Generation | Higher, due to solvent use and potential for more byproducts | Lower, due to solvent choice and improved reaction efficiency |

By integrating these sustainable practices, the synthesis of this compound and other valuable heterocyclic compounds can be made more environmentally responsible, aligning with the broader goals of modern chemical research and industry.

Chemical Transformations and Derivatization Strategies

Reactivity Profiles of the Hydrazine (B178648) Moiety in 3-Bromo-5-fluoro-2-hydrazinylpyridine

The hydrazine group at the 2-position of the pyridine (B92270) ring is a potent nucleophile and a versatile handle for a wide range of chemical transformations. Its reactivity is central to the construction of various heterocyclic systems and for introducing diverse substituents.

The reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. In the case of this compound, the hydrazine moiety readily undergoes condensation with a variety of aldehydes and ketones to furnish the corresponding hydrazones. sigmaaldrich.comgoogle.com These reactions are typically carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl carbon. google.com The resulting hydrazones, characterized by the C=N-NH- linkage, are not merely stable derivatives but also serve as valuable intermediates for further synthetic manipulations. The general scheme for this reaction is depicted below:

Reaction Scheme:

this compound + R(R')C=O → 3-Bromo-5-fluoro-2-(2-alkylidenehydrazinyl)pyridine + H₂O

The stability and properties of the resulting hydrazones can be modulated by the nature of the R and R' groups of the carbonyl compound. A variety of aldehydes and ketones, both aliphatic and aromatic, can be employed in this reaction, leading to a diverse library of hydrazone derivatives. For instance, the reaction with isatin (B1672199) can yield products like 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, showcasing the versatility of this reaction. mdpi.com

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Product | Catalyst | Reference |

| 2-Hydrazinobenzimidazole | Various Aldehydes/Ketones | (E)-Hydrazones | Citric Acid | google.com |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | - | sigmaaldrich.com |

| 5-Bromofuran-2-carbohydrazide | Isatin | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Sulfuric Acid | mdpi.com |

The hydrazine functionality of this compound is a key precursor for the construction of various fused heterocyclic systems, which are prevalent motifs in many biologically active compounds.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov The reaction of this compound with a 1,3-diketone or a related species would be expected to yield a pyrazole (B372694) fused to the pyridine ring, specifically a pyrazolo[1,5-a]pyridine (B1195680) derivative, following an intramolecular cyclization. rsc.orgorganic-chemistry.org The reaction typically proceeds through the initial formation of a hydrazone, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

Triazoles: The synthesis of triazoles, five-membered rings with three nitrogen atoms, can also be initiated from the hydrazine group. For instance, reaction with reagents containing a nitrogen-carbon-nitrogen or carbon-nitrogen-carbon fragment can lead to the formation of a fused triazole ring system. The specific isomer of the triazole (1,2,3- or 1,2,4-triazole) formed depends on the nature of the cyclizing agent. researchgate.netnih.gov The Boulton–Katritzky rearrangement of hydrazones of certain heterocycles is a known method for the synthesis of 1,2,3-triazoles. rsc.org

Tetrazoles: Tetrazoles, five-membered rings with four nitrogen atoms, are another class of heterocycles accessible from hydrazine derivatives, although the pathways are generally more complex. One common method involves the reaction of nitriles with sodium azide. organic-chemistry.org While not a direct cyclization of the hydrazine moiety itself, derivatization of the hydrazine to a suitable precursor containing a nitrile group could pave the way for tetrazole formation.

The hydrazine group in this compound can undergo acylation with acyl chlorides or anhydrides to form the corresponding hydrazides. This reaction introduces an amide-like linkage and can be used to append a wide variety of molecular fragments to the pyridine core. The resulting N-acyl derivatives can exhibit distinct chemical and biological properties compared to the parent hydrazine.

Furthermore, the hydrazine moiety can be a precursor for the formation of other amine derivatives. For example, reductive alkylation could be employed to introduce alkyl groups on the terminal nitrogen atom. Such derivatizations are crucial for fine-tuning the steric and electronic properties of the molecule, which is a common strategy in drug discovery programs.

Selective Reactivity of Halogen Substituents (Bromine and Fluorine)

The pyridine ring of this compound is adorned with two different halogen atoms, each offering distinct opportunities for selective functionalization. The bromine atom at the 3-position and the fluorine atom at the 5-position exhibit differential reactivity, allowing for a stepwise and controlled introduction of new substituents.

The bromine atom at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. beilstein-journals.orgmdpi.com The bromine atom of this compound is expected to readily participate in Suzuki coupling reactions with a variety of aryl- and heteroarylboronic acids. bldpharm.com This reaction provides a straightforward route to biaryl and heteroaryl-substituted pyridines, which are common structural motifs in pharmaceuticals. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comsynquestlabs.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. echemi.comnih.gov Similar to the Suzuki coupling, the bromine atom in the target molecule can be selectively coupled with various organostannanes. The Stille reaction is known for its tolerance to a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. synquestlabs.comchemenu.com This reaction allows for the formation of new carbon-carbon bonds by coupling the brominated pyridine with alkyl, vinyl, or aryl Grignard reagents. A key consideration for this reaction is the potential for the Grignard reagent to react with the acidic protons of the hydrazine group, which may necessitate protection of the hydrazine moiety prior to the coupling reaction. youtube.com

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst | Key Features | Potential Application on this compound |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium | Mild conditions, low toxicity of boron reagents. mdpi.com | Coupling at the 3-bromo position with aryl/heteroaryl boronic acids. bldpharm.com |

| Stille Coupling | Organostannanes | Palladium | Tolerant to many functional groups. echemi.com | Coupling at the 3-bromo position with various organostannanes. |

| Kumada Coupling | Grignard reagents | Nickel or Palladium | Utilizes readily available Grignard reagents. synquestlabs.comchemenu.com | Coupling at the 3-bromo position, may require hydrazine protection. youtube.com |

The fluorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the other halogen. stackexchange.comreddit.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reactivity of halogens in SNAr reactions on pyridine rings often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. stackexchange.comnih.gov This is because the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. stackexchange.com

Therefore, it is possible to selectively functionalize the 5-position via SNAr while leaving the bromine atom at the 3-position intact for subsequent cross-coupling reactions. This orthogonal reactivity is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives. For instance, pentafluoropyridine (B1199360) readily undergoes selective substitution at the 4-position (para to the nitrogen), highlighting the activating effect of the ring nitrogen. synquestlabs.comsigmaaldrich.com

Orthogonal Reactivity Design for Differential Functionalization

The distinct chemical nature of the bromo, fluoro, and hydrazinyl moieties on the pyridine ring of this compound allows for a high degree of orthogonal reactivity. This enables the selective functionalization of one site without affecting the others, a critical strategy in the efficient synthesis of complex molecules.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions. nih.gov Given the maturity and broad substrate scope of these reactions, the bromo group can be selectively targeted for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with various boronic acids can introduce aryl, heteroaryl, or alkyl substituents. Similarly, Buchwald-Hartwig amination could be employed to install a range of amino groups. The reactivity of aryl halides in these transformations is well-established, and the use of bulky trialkylphosphine ligands has been shown to facilitate couplings even with challenging substrates. nih.gov

The hydrazinyl group at the 2-position offers a nucleophilic center that can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reactivity is fundamental to the construction of various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings. The synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines through oxidative [3+2] cycloaddition with α,β-unsaturated carbonyl compounds is a well-documented transformation that highlights the potential of the hydrazinyl moiety. organic-chemistry.org

The fluorine atom at the 5-position is generally the least reactive of the three functional groups under typical conditions. However, it can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions or with highly activated nucleophiles. This relative inertness is key to the orthogonal design, allowing for the initial modification of the bromo and hydrazinyl groups while the fluoro group remains intact for subsequent transformations. The selective functionalization of fluorinated pyridines at various positions has been demonstrated, underscoring the feasibility of this approach. nih.gov

The following table outlines the potential orthogonal functionalization of this compound:

| Functional Group | Position | Potential Reaction Type | Reactant Class | Resulting Structure |

| Bromo | 3 | Palladium-catalyzed cross-coupling | Boronic acids, amines, etc. | Substituted pyridine |

| Hydrazinyl | 2 | Condensation / Cyclization | Aldehydes, ketones, dicarbonyls | Hydrazone / Fused heterocycle |

| Fluoro | 5 | Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted pyridine |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The structural features of this compound make it an excellent candidate for inclusion in MCRs, particularly for the synthesis of fused heterocyclic scaffolds.

A plausible MCR involving this compound would be a one-pot synthesis of substituted pyrazolo[1,5-a]pyridines. This could be achieved by reacting the hydrazinylpyridine with a 1,3-dicarbonyl compound and an aldehyde. In such a reaction, the hydrazinyl group would initially condense with one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring fused to the pyridine core. The aldehyde could then participate in a subsequent reaction, such as a Knoevenagel condensation with the active methylene (B1212753) group of the dicarbonyl reactant, to introduce further diversity into the final molecule. The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related, often utilizes MCR strategies. researchgate.netrsc.org

Another potential MCR could involve the in-situ generation of a highly reactive intermediate from this compound. For example, oxidation of the hydrazine could lead to a diazonium species, which could then undergo cycloaddition with a suitable diene. The development of copper-catalyzed MCRs for the synthesis of complex carbazole (B46965) structures showcases the power of transition metals in facilitating such transformations. nih.gov

The following table illustrates a hypothetical three-component reaction involving this compound:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Class |

| This compound | Ethyl acetoacetate | Aromatic aldehyde | Acid or base catalysis | Substituted pyrazolo[1,5-a]pyridine |

| This compound | Malononitrile | Ketone | Lewis acid catalysis | Fused pyridopyrimidine derivative |

Development of Novel Derivatization Reagents and Methodologies for Related Analytes

The unique reactivity of this compound can be harnessed to develop novel derivatization reagents for the sensitive and selective analysis of various analytes, particularly those containing carbonyl groups. The hydrazinyl moiety can react with aldehydes and ketones to form stable hydrazones, which can be readily detected by techniques such as mass spectrometry and high-performance liquid chromatography (HPLC).

The presence of the bromo and fluoro atoms on the pyridine ring offers several advantages for a derivatization reagent. The high mass of the bromine atom and the distinct isotopic pattern of bromine can aid in the identification of derivatized analytes by mass spectrometry. Furthermore, the bromo group provides a handle for further modification of the derivatization tag itself, for example, by introducing a fluorescent or chromophoric group through a palladium-catalyzed coupling reaction. This would allow for the development of highly sensitive detection methods.

A potential application would be the derivatization of steroids or other carbonyl-containing biomarkers in biological fluids. The reaction of the analyte with this compound would yield a hydrazone derivative with enhanced ionization efficiency and chromatographic retention, leading to improved analytical sensitivity. The development of such derivatization strategies is an active area of research, with various hydrazine-based reagents being explored for their utility in bioanalysis.

The following table presents a summary of the potential utility of this compound as a derivatization reagent:

| Analyte Class | Derivatization Reaction | Analytical Advantage | Detection Method |

| Aldehydes | Hydrazone formation | Increased molecular weight, improved ionization | LC-MS |

| Ketones | Hydrazone formation | Enhanced chromatographic separation | HPLC-UV/Fluorescence |

| Carbonyl-containing metabolites | Hydrazone formation | Isotopic signature from bromine | GC-MS |

Due to a lack of specific scientific literature on the spectroscopic and crystallographic analysis of derivatives of this compound in the provided search results, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline. The search results yielded information on related but distinct compounds, which cannot be used to provide the specific data and research findings required for the derivatives of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman)

Mass Spectrometry (Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single Crystal X-ray Diffraction

Advanced Chromatographic Techniques

Without such specific data, any attempt to create the article would result in speculation and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Spectroscopic Characterization and Advanced Structural Elucidation of Derivatives

Advanced Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For hydrazinylpyridine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a C18 column, which provides excellent resolution for moderately polar to nonpolar compounds.

The development of a robust HPLC method involves the careful optimization of the mobile phase composition, flow rate, and detection wavelength. A gradient elution is often preferred to effectively separate compounds with a range of polarities, such as the parent hydrazinylpyridine and its potential process-related impurities or degradation products. For instance, a method for separating substituted chlorophenylhydrazine isomers utilized a gradient system with an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.in

For the analysis of hydrazine-containing compounds, which may have poor chromophores, a derivatization step is often employed to enhance UV detection and improve sensitivity. rasayanjournal.co.ingoogle.com Reagents such as salicylaldehyde (B1680747) can react with the hydrazine (B178648) moiety to form a hydrazone with a strong UV absorbance, allowing for quantification at low levels. rasayanjournal.co.in

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Hydrazinylpyridine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 95% A; 5-25 min, 95-20% A; 25-30 min, 20% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a representative set of HPLC conditions and does not correspond to a specific analysis of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Pyridine (B92270) and its derivatives are well-suited for GC analysis. wikipedia.org The separation of halogenated pyridines, including bromo- and chloropyridines, has been successfully demonstrated using GC. acs.org The choice of the stationary phase is critical for achieving the desired separation. A nonpolar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often effective.

In GC, the sample is vaporized and carried by an inert gas through a column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluted compounds.

Table 2: Representative GC-MS Method Parameters for Pyridine Derivatives

| Parameter | Condition |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table illustrates typical GC-MS conditions for the analysis of pyridine derivatives and is not specific to this compound.

Ultra High-Performance Liquid Chromatography-Electrospray Ionization Triple Quadrupole Mass Spectrometry (UHPLC-ESI-QqQ-MS) for Trace Analysis

For the detection and quantification of trace-level impurities or metabolites of this compound, the sensitivity and selectivity of Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UHPLC-ESI-QqQ-MS) are unparalleled. This technique combines the superior separation efficiency of UHPLC with the highly specific and sensitive detection of tandem mass spectrometry.

In this method, the analyte is first separated by UHPLC and then ionized, typically using electrospray ionization (ESI) in the positive ion mode for pyridine-containing compounds. The resulting ions are then passed through a triple quadrupole mass analyzer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and significantly reduces background noise, enabling the quantification of analytes at very low concentrations, such as picogram per gram levels in complex matrices. nih.govresearchgate.net

The development of a UHPLC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.

Table 3: Example UHPLC-MS/MS Parameters for Trace Analysis of Brominated Aromatic Compounds

| Parameter | Condition |

| UHPLC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Analyte-specific fragment |

| Collision Energy | Optimized for each analyte |

This table provides an illustrative set of UHPLC-MS/MS conditions for trace analysis of related compounds and does not represent a specific analysis of this compound.

Elemental Analysis and Other Physicochemical Characterization Methods

The fundamental composition of this compound is confirmed by elemental analysis, which determines the percentage composition of carbon, hydrogen, nitrogen, and other elements present in the molecule. This data is crucial for verifying the empirical formula of a newly synthesized compound.

The theoretical elemental composition of this compound, with the molecular formula C₅H₅BrFN₃, is as follows:

Carbon (C): 29.15%

Hydrogen (H): 2.45%

Bromine (Br): 38.79%

Fluorine (F): 9.22%

Nitrogen (N): 20.40%

Other important physicochemical properties include the molecular weight, melting point, and solubility. These characteristics are essential for the identification and handling of the compound.

Table 4: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 5-Bromo-2-hydrazinopyridine |

| Molecular Formula | C₅H₅BrFN₃ nih.gov | C₅H₆BrN₃ sigmaaldrich.com |

| Molecular Weight | 206.02 g/mol | 188.03 g/mol sigmaaldrich.com |

| Appearance | Solid (predicted) | Solid sigmaaldrich.com |

| Melting Point | Not available | 132-137 °C sigmaaldrich.com |

| Calculated XLogP3 | 1.5 | Not available |

Data for this compound is based on predicted values where experimental data is unavailable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of chemical compounds from first principles. bohrium.comsigmaaldrich.com These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, electronic properties, and spectroscopic features. For a molecule like 3-bromo-5-fluoro-2-hydrazinylpyridine, DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in describing electron correlation effects. nih.gov Ab initio methods, like Hartree-Fock (HF), provide a fundamental starting point, though more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) would offer higher accuracy at a greater computational expense. bohrium.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy structure.

The primary conformational flexibility in this molecule arises from the rotation around the C2-N (hydrazine) bond and the N-N bond of the hydrazinyl group. A conformational analysis would systematically explore these rotations to identify the global minimum energy conformer and other low-energy isomers. bohrium.com Intramolecular hydrogen bonding between the hydrogen atoms of the hydrazinyl group and the pyridine (B92270) ring nitrogen or the fluorine atom could play a significant role in stabilizing certain conformations. The planarity of the pyridine ring is expected to be largely maintained, with minor distortions due to the steric and electronic effects of the substituents.

Below is a representative table of predicted optimized geometric parameters for the pyridine ring and its substituents, based on typical values from DFT calculations on similar molecules.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.89 - 1.91 |

| C-F Bond Length (Å) | 1.34 - 1.36 |

| C-N (ring) Bond Length (Å) | 1.33 - 1.35 |

| C-N (hydrazine) Bond Length (Å) | 1.38 - 1.40 |

| N-N Bond Length (Å) | 1.43 - 1.45 |

| C-C-N Bond Angle (°) | 122 - 124 |

| C-N-C Bond Angle (°) | 117 - 119 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. For this compound, the HOMO is expected to be predominantly localized on the electron-rich hydrazinyl group and to a lesser extent on the pyridine ring. The electron-donating nature of the hydrazinyl group raises the HOMO energy, making the molecule more reactive towards electrophiles compared to unsubstituted pyridine.

The LUMO , conversely, is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The LUMO is anticipated to be distributed primarily over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing bromine and fluorine atoms. These halogens lower the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher chemical reactivity. ossila.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow regions) around the pyridine nitrogen and the fluorine atom, indicating their high electron density and propensity to act as sites for electrophilic attack or hydrogen bonding. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms of the hydrazinyl group, making them potential hydrogen bond donors. The bromine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor. rsc.org

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic data, which can then be correlated with experimental spectra for structure verification.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). For ¹H NMR, distinct signals would be predicted for the two aromatic protons and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of all three substituents. For ¹³C NMR, six distinct signals for the pyridine ring carbons would be expected, with the carbons attached to the electronegative F, Br, and N atoms showing characteristic downfield shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This would allow for the assignment of characteristic vibrational modes, such as the N-H stretching of the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and the C-F and C-Br stretching vibrations at lower wavenumbers. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.netmdpi.com For this compound, π → π* and n → π* transitions are expected. The π → π* transitions would be associated with the aromatic pyridine system, while the n → π* transitions would involve the non-bonding electrons on the nitrogen atoms. researchgate.net The presence of the substituents would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net

A table of predicted key spectroscopic data is provided below.

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (δ, ppm) | 7.0 - 8.5 |

| Hydrazinyl Protons (δ, ppm) | 4.0 - 6.0 (broad) | |

| ¹³C NMR | C-Br (δ, ppm) | 110 - 120 |

| C-F (δ, ppm) | 155 - 165 | |

| IR | N-H Stretch (cm⁻¹) | 3200 - 3400 |

| Aromatic C=C/C=N Stretch (cm⁻¹) | 1400 - 1600 | |

| UV-Vis | λ_max (nm) | 260 - 300 |

Theoretical Exploration of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms.

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

As introduced in section 5.1.2, FMO theory is a powerful qualitative tool for predicting reactivity. The nature and location of the HOMO and LUMO in this compound allow for specific predictions:

Electrophilic Reactions: Electrophiles will preferentially attack the sites with the highest HOMO density. This is expected to be the terminal nitrogen of the hydrazinyl group, making it the primary site for reactions like alkylation or acylation. The pyridine nitrogen is another potential, though likely secondary, site of electrophilic attack.

Nucleophilic Reactions: Nucleophiles will target the regions with the highest LUMO density. These are the carbon atoms of the pyridine ring, particularly C2, C4, and C6 (relative to the pyridine nitrogen). The electron-withdrawing nature of the fluorine and bromine atoms enhances the electrophilicity of the ring, making it susceptible to nucleophilic aromatic substitution, where a potent nucleophile could potentially displace the fluoride (B91410) or bromide. ossila.com

Calculation of Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive. Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule that is more polarizable and reactive. ossila.com

Electronegativity (χ) : This parameter measures the molecule's ability to attract electrons and is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : This index, defined as ω = χ² / (2η), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

For this compound, the electron-donating hydrazinyl group and the electron-withdrawing halogens create a complex interplay that influences these parameters. The molecule is expected to have a moderate hardness and a significant electrophilicity index due to the influence of the halogenated pyridine ring.

Below is a table of representative calculated global reactivity parameters for a substituted pyridine, illustrating the type of data that would be obtained for the title compound.

| Parameter | Illustrative Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.5 | Energy of Highest Occupied Molecular Orbital |

| E_LUMO | -1.5 | Energy of Lowest Unoccupied Molecular Orbital |

| Hardness (η) | 2.5 | Moderate reactivity |

| Softness (S) | 0.4 | Moderate polarizability |

| Electrophilicity Index (ω) | 3.2 | Good electrophile |

Computational Mechanistic Studies of Transformation Pathways

The transformation pathways of this compound are of significant interest for understanding its reactivity and potential for further functionalization. Computational chemistry provides powerful tools to explore these pathways, offering insights into reaction mechanisms that can be challenging to determine experimentally. mdpi.comscirp.org

Theoretical studies on the reactivity of related substituted hydrazines and pyridines can provide a framework for understanding the potential transformations of this compound. For instance, computational investigations into the ozonation of substituted hydrazine (B178648) derivatives have revealed detailed mechanisms of N-nitrosamine formation, proceeding through initial hydrogen abstraction from the -NH2 group followed by oxidation of the resulting N-radical species. nih.gov Such a pathway could be a potential degradation or transformation route for this compound in the presence of strong oxidizing agents. The calculated free energy profiles for these reactions indicate that the initial attack of ozone on the hydrazine moiety is often the rate-limiting step, with activation energies in the range of 15.9 kcal/mol. nih.gov

Furthermore, the synthesis of substituted pyridines often involves cascade reactions that can be modeled computationally. nih.gov For example, the synthesis of 2,5-disubstituted pyridines has been achieved through a Ring Opening and Closing Cascade (ROCC) mechanism, which was elucidated with the aid of computational analysis. researchgate.net While the specific reagents differ, these studies highlight the complex multi-step processes that pyridine derivatives can undergo.

Computational studies on the oxidative aromatization of 1,4-dihydropyridines using agents like 1,2,4-triazolinediones have confirmed a concerted oxidation mechanism via hydrogen abstraction–addition. rsc.org This type of transformation could be relevant to the hydrazinyl group of the target molecule, which can potentially be oxidized.

Oxidation of the hydrazinyl group: Investigating the reaction mechanism with various oxidizing agents to predict the likely products and intermediates.

Nucleophilic substitution: The bromine and fluorine atoms are potential sites for nucleophilic attack. Computational modeling can predict the regioselectivity and activation barriers for such reactions. nih.gov

Electrophilic substitution on the pyridine ring: Although the pyridine ring is generally electron-deficient, the activating effect of the hydrazinyl group could facilitate electrophilic substitution. DFT calculations can map the electrostatic potential to identify the most probable sites for electrophilic attack. scirp.org

Condensation reactions: The hydrazinyl group is a potent nucleophile and can participate in condensation reactions with carbonyl compounds to form hydrazones, which can then cyclize to form various heterocyclic systems. researchgate.net Computational studies can elucidate the thermodynamics and kinetics of these multi-step reactions.

A hypothetical reaction pathway for the condensation of this compound with a generic aldehyde, followed by oxidative cyclization, is presented below. The energetic parameters would require specific DFT calculations to be determined accurately.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Energy (kcal/mol) |

| 1. Nucleophilic Attack | The terminal nitrogen of the hydrazinyl group attacks the carbonyl carbon of the aldehyde. | 10-15 | -5 to -10 |

| 2. Proton Transfer | Intramolecular proton transfer to form a carbinolamine intermediate. | 5-8 | -2 to -5 |

| 3. Dehydration | Elimination of a water molecule to form the hydrazone. | 20-25 | 5-10 |

| 4. Oxidative Cyclization | Intramolecular cyclization followed by oxidation to form a triazolopyridine derivative. | >30 (likely requires an oxidant) | Variable (depends on the final product) |

This table presents hypothetical data for illustrative purposes. Actual values would require specific computational modeling.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound and its interactions with its environment at an atomic level. nih.govmdpi.com While specific MD studies on this exact molecule are not prevalent, simulations of related halogenated and substituted pyridines provide a solid foundation for predicting its behavior. nih.govucl.ac.uk

MD simulations can reveal crucial information about the conformational flexibility of the molecule, particularly the rotation around the C-N bond connecting the hydrazinyl group to the pyridine ring. The torsional potential for this rotation dictates the preferred orientation of the hydrazinyl group relative to the ring, which in turn influences its reactivity and intermolecular interactions.

A key aspect of this compound's interactions that can be explored with MD is the formation of halogen bonds. nih.govmdpi.com The bromine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in solvent molecules or other solutes. MD simulations, particularly those employing force fields that accurately describe halogen bonding, can quantify the strength and geometry of these interactions. mdpi.com For instance, studies on halogenated tubercidin (B1682034) derivatives have shown that halogen bonds play a significant role in their binding to proteins, with interaction energies systematically increasing down the halogen group. mdpi.com

In a condensed phase, such as in a solvent or a solid state, the intermolecular interactions of this compound will be complex. MD simulations can model these interactions, including hydrogen bonding involving the hydrazinyl group and the pyridine nitrogen, as well as dipole-dipole and van der Waals interactions. The resulting simulation can provide insights into solvation structure, diffusion coefficients, and radial distribution functions, which describe the probability of finding another molecule at a certain distance.

A hypothetical MD simulation of this compound in a water box would likely reveal the following:

Hydration Shell: The hydrazinyl group's -NH and -NH2 protons would form strong hydrogen bonds with water molecules, as would the pyridine nitrogen. The fluorine and bromine atoms would have weaker interactions with water.

Conformational Sampling: The simulation would show the distribution of dihedral angles for the C-N bond of the hydrazinyl group, indicating the most stable conformations in an aqueous environment.

Dynamic Properties: The diffusion coefficient calculated from the simulation would provide a measure of the molecule's mobility in water.

| Interaction Type | Potential Interaction Sites | Expected Strength | Relevance |

| Hydrogen Bonding (Donor) | -NH and -NH2 protons of the hydrazinyl group | Strong | Solvation, crystal packing, receptor binding |

| Hydrogen Bonding (Acceptor) | Pyridine nitrogen, nitrogen atoms of the hydrazinyl group | Moderate to Strong | Solvation, crystal packing, receptor binding |

| Halogen Bonding | Bromine atom (and potentially Fluorine) | Moderate (for Br) | Crystal engineering, protein-ligand interactions |

| π-π Stacking | Pyridine ring | Weak to Moderate | Crystal packing, self-assembly |

This table provides a qualitative prediction of the types and strengths of intermolecular interactions.

Prediction of Nonlinear Optical (NLO) Properties of Derivatives

The search for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are promising candidates for NLO materials. ias.ac.in Computational methods, especially DFT, are widely used to predict the NLO properties of novel compounds, providing a cost-effective way to screen potential candidates before synthesis. ias.ac.injournaleras.com

Derivatives of this compound can be designed to possess significant NLO properties. The core pyridine ring can act as a π-conjugated bridge. The hydrazinyl group is a strong electron-donating group (D), and by introducing a suitable electron-withdrawing group (A) at another position on the pyridine ring, a D-π-A system can be created. The bromine and fluorine atoms can further modulate the electronic properties of the system.

The key NLO property at the molecular level is the first hyperpolarizability (β). DFT calculations can be used to compute the static and frequency-dependent values of β. The magnitude of β is directly related to the efficiency of second-harmonic generation (SHG), a key NLO phenomenon.

Theoretical studies on various pyridine derivatives have demonstrated the effectiveness of this approach. For example, DFT studies on 2-aminopyridinium p-toluenesulphonate, a D-π-A type material, have confirmed its good nonlinear behavior through the calculation of its static hyperpolarizability. ias.ac.in Similarly, investigations into 5-(Trifluoromethyl)pyridine-2-thiol have shown that it is an excellent candidate for NLO materials, with a large calculated first hyperpolarizability. journaleras.com The introduction of different substituents allows for the fine-tuning of the NLO response.

To explore the NLO potential of this compound derivatives, one could computationally model a series of compounds with different acceptor groups. A hypothetical study might include the following derivatives:

| Derivative | Acceptor Group (A) | Donor Group (D) | π-Bridge | Predicted Relative NLO Response |

| 1 | -NO2 (Nitro) | -NHNH2 (Hydrazinyl) | 3-Bromo-5-fluoropyridine | High |

| 2 | -CN (Cyano) | -NHNH2 (Hydrazinyl) | 3-Bromo-5-fluoropyridine | Moderate-High |

| 3 | -CHO (Formyl) | -NHNH2 (Hydrazinyl) | 3-Bromo-5-fluoropyridine | Moderate |

| 4 | -CF3 (Trifluoromethyl) | -NHNH2 (Hydrazinyl) | 3-Bromo-5-fluoropyridine | Moderate |

This table presents a qualitative prediction of the relative NLO response based on the electron-withdrawing strength of the acceptor group. Actual NLO properties would need to be quantified through DFT calculations.

The calculations would typically involve geometry optimization of the molecule, followed by the calculation of the electronic properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), using a suitable DFT functional and basis set. journaleras.comtandfonline.comresearchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the intramolecular charge transfer (ICT) that is crucial for a large NLO response. tandfonline.com A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability.

Applications As a Versatile Building Block in Advanced Chemical Research

Pivotal Role in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the hydrazinyl moiety and the substituted pyridine (B92270) core of 3-bromo-5-fluoro-2-hydrazinylpyridine makes it an excellent starting material for synthesizing a multitude of heterocyclic compounds. Heterocycles, particularly those containing nitrogen, are fundamental structural motifs in many biologically active compounds and functional materials. kit.edu

The primary utility of this compound in this context lies in its reaction with carbonyl compounds. The hydrazinyl group readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for generating large libraries of novel compounds for screening purposes. Each unique carbonyl reactant introduces new steric and electronic features, allowing for systematic exploration of chemical space.

These hydrazone derivatives are not merely final products but are themselves versatile intermediates for further cyclization reactions. For instance, reacting the parent hydrazine (B178648) with β-ketoesters can lead to the formation of pyrazole (B372694) rings, while reactions with compounds like 2-bromo-1-arylethanones can be used to construct thiazole (B1198619) rings. mdpi.com This strategy allows for the creation of complex scaffolds, such as 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones, from related bromo-hydrazono precursors. mdpi.com The development of synthetic routes that allow for the systematic creation of diverse indole (B1671886) and indazole derivatives is a significant area of research, as these core structures are found in numerous pharmaceuticals and agrochemicals. kit.edu The generation of such molecular libraries is crucial for discovering new lead compounds in drug development programs.

Beyond simple heterocycles, this compound is a precursor for assembling complex, polycyclic fused-ring systems. Fused heterocycles are of great interest due to their rigid structures, which can lead to high-affinity interactions with biological targets. The synthesis of these architectures often requires multi-step sequences where the stereochemistry must be precisely controlled. core.ac.uk

Starting from the hydrazone derivatives, intramolecular cyclization reactions can be triggered to form fused systems. For example, derivatives of 3-amino-2-hydrazino-7-methyl-thiazolo[3,2-a]pyrimidin-5-one have been used to synthesize fused pyrazole-thiazolo-pyrimidine structures. ekb.eg The substituents on the pyridine ring of the parent compound—the bromine and fluorine atoms—can be used to direct these cyclizations or to introduce additional points of diversity in the final molecule through subsequent reactions. While the direct synthesis of fused-ring systems from this compound requires specific reaction design, the principles are well-established with similar building blocks, aiming to achieve target molecules with defined stereochemistry. core.ac.uk

Contributions to Ligand Design in Coordination Chemistry

The field of coordination chemistry benefits significantly from organic molecules that can act as ligands, binding to metal ions to form complexes with specific geometries and electronic properties. jptcp.com this compound is an excellent precursor for such ligands, primarily through its conversion to hydrazone derivatives. jptcp.comnih.gov

The condensation of this compound with aldehydes or ketones that contain additional donor atoms (such as oxygen or nitrogen) is a straightforward method for producing multidentate ligands. nih.gov A ligand that can bind to a metal ion through multiple atoms is known as a multidentate or chelating ligand, and they typically form more stable metal complexes than monodentate ligands.

For example, reacting the parent hydrazine with salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) would produce a ligand capable of binding a metal ion through the pyridine nitrogen, the imine nitrogen of the hydrazone linker, and the deprotonated phenolic oxygen. This results in a tridentate ligand. jptcp.com The synthesis of such polytopic ligands containing a hydrazide-hydrazone moiety is a key strategy in developing new compounds, as their polyfunctional nature offers diverse synthetic pathways. nih.gov The specific design of the carbonyl precursor dictates the denticity and coordination mode of the resulting ligand. rsc.orgmdpi.com

Table 1: Examples of Carbonyl Precursors for Synthesis of Multidentate Ligands

| Carbonyl Precursor | Potential Donor Atoms in Precursor | Resulting Ligand Type | Potential Denticity |

| Salicylaldehyde | Aldehyde Carbonyl (C=O), Phenolic Hydroxyl (-OH) | Schiff Base Hydrazone | Tridentate (N,N,O) |

| 2-Pyridinecarboxaldehyde | Aldehyde Carbonyl (C=O), Pyridine Nitrogen | Schiff Base Hydrazone | Tridentate (N,N,N) |

| 2-Acetylpyrrole | Ketone Carbonyl (C=O), Pyrrole Nitrogen | Schiff Base Hydrazone | Tridentate (N,N,N) |

| Pyridine-2,6-dicarboxaldehyde | Two Aldehyde Carbonyls (C=O), Pyridine Nitrogen | Bis-hydrazone | Pentadentate |

Once synthesized, the hydrazone ligands derived from this compound can be reacted with various metal salts to form coordination complexes. nih.gov These complexes have been widely studied for their structural diversity and potential applications. Research has demonstrated the formation of stable complexes with a range of transition metals.

Copper(II) Complexes : Hydrazone ligands readily form complexes with copper(II). jptcp.comrsc.org These complexes often exhibit square planar or distorted square pyramidal geometries, with the ligand coordinating in a tridentate fashion. mdpi.comnih.gov The study of Cu(II) complexes is extensive due to their interesting magnetic properties and catalytic activity. rsc.orgnih.gov

Vanadyl(IV) Complexes : The oxovanadium(IV) cation (VO²⁺) also forms stable complexes with hydrazone ligands. nih.govresearchgate.net These complexes are typically five-coordinate with a square pyramidal geometry. researchgate.net

Other Metal Complexes : Beyond Cu(II) and VO(IV), these versatile ligands have been used to synthesize complexes with Co(II), Ni(II), Zn(II), and Mn(II). jptcp.comjptcp.comnih.govmdpi.com The resulting complexes exhibit various coordination numbers (4, 5, or 6) and geometries depending on the metal ion and the specific ligand structure. nih.govmdpi.com While Ru(II) complexes are a significant area of research in coordination chemistry, their synthesis using ligands directly derived from this compound is a subject for further exploration.

The characterization of these metal complexes is performed using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and X-ray crystallography to determine their structure and bonding properties. jptcp.commdpi.com

Table 2: Characteristics of Metal Complexes with Related Hydrazone Ligands

| Metal Ion | Typical Coordination | Coordination Number | Common Geometry | Reference |

| Cu(II) | Tridentate (N,N,O) | 5 | Square Pyramidal | jptcp.comnih.gov |

| VO(IV) | Tridentate (N,N,O) | 5 | Square Pyramidal | nih.govresearchgate.net |

| Co(II) | Tridentate (N,N,O) | 6 | Octahedral | jptcp.comnih.gov |

| Ni(II) | Tridentate (N,N,O) | 6 | Octahedral | jptcp.comnih.gov |

| Mn(II) | Tridentate (N,N,N) | 6 | Distorted Octahedral | mdpi.com |

| Zn(II) | Tridentate (N,N,O) | 4 | Tetrahedral | jptcp.combohrium.com |

Development of Advanced Materials

The development of advanced functional materials is an expanding field of chemical research, and building blocks like this compound have potential applications in this area. The ability to form extended conjugated systems and self-assembling structures through coordination chemistry is particularly relevant.

The derivatives of this compound are well-suited for constructing coordination polymers. bohrium.com These are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. Pyridine-hydrazine-based ligands have been shown to self-assemble with zinc(II) ions to form 1D and 2D coordination polymers. bohrium.com The properties of these materials (e.g., porosity, luminescence, catalytic activity) can be tuned by changing the metal ion or the organic ligand.

Furthermore, nitrogen-containing heterocyclic systems, such as the quinoxalines that can be synthesized from related precursors, are studied for their use in optoelectronic applications like organic light-emitting diodes (OLEDs). kit.edu The potential to create large, conjugated π-systems through the derivatization of this compound opens up possibilities for creating novel dyes, sensors, and other functional materials. The bromine atom on the pyridine ring is a particularly useful handle for creating extended systems via cross-coupling reactions. While this is an emerging area, the versatility of the core structure suggests significant potential for future material synthesis.

Precursors for Optoelectronic Materials

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field of materials science. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic and photophysical properties. Pyridine derivatives are widely recognized for their excellent electron-transporting capabilities and high thermal stability, making them desirable components in optoelectronic devices. enamine.netrsc.org

The incorporation of specific substituents onto the pyridine ring allows for the fine-tuning of these properties. In the case of this compound, the combination of electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating hydrazinyl group creates a "push-pull" system. This electronic arrangement can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules derived from this building block. By modulating the HOMO-LUMO gap, it is possible to control the absorption and emission characteristics of the resulting materials, a critical factor in the design of efficient optoelectronic devices. rsc.orgresearchgate.net

Furthermore, the reactive hydrazinyl group provides a convenient handle for further molecular elaboration. It can readily react with various carbonyl compounds to form hydrazones, which can extend the π-conjugated system of the molecule. This extended conjugation is often associated with enhanced charge carrier mobility and red-shifted absorption and emission spectra, properties that are highly sought after in materials for OLEDs and OPVs. The presence of the bromine atom also opens up possibilities for post-synthetic modification through cross-coupling reactions, allowing for the introduction of a wide variety of functional groups to further tailor the optoelectronic properties.

Components in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is the basis for a range of photonic applications, including frequency conversion, optical switching, and data storage. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities, which are typically achieved in molecules with a strong donor-π-acceptor (D-π-A) motif.

The structure of this compound provides a foundational D-A unit. The electron-donating hydrazinyl group acts as the donor, while the electron-deficient fluorinated and brominated pyridine ring serves as the acceptor. The reaction of the hydrazinyl group to form extended hydrazone structures can further enhance the NLO response by increasing the length of the π-conjugated bridge and strengthening the intramolecular charge transfer. metu.edu.trresearchgate.netresearchgate.net

Facilitation of Parallel Synthesis and Combinatorial Chemistry for Compound Libraries